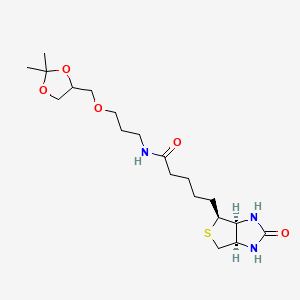

N-Biotinyl-3-aminopropylSolketal

Description

Historical Development of Biotinylated Reagents for Nucleic Acid Modification

The evolution of biotinylation techniques for nucleic acids reflects three decades of innovation in molecular probe design. Early methods relied on enzymatic incorporation of biotin-modified nucleotides, such as biotin-11-dUTP, which suffered from positional unpredictability and limited labeling density. The 1992 patent EP0527184B1 marked a paradigm shift by introducing phosphoramidite-based biotinylation, enabling site-specific incorporation during solid-phase synthesis.

This breakthrough emerged from the need for standardized probes in genetic diagnostics, particularly for detecting sequences associated with hereditary disorders. Roget et al.'s work on machine-compatible biotin phosphoramidites demonstrated superior detection sensitivity compared to enzymatic methods, with 45-mer probes showing enhanced performance in streptavidin-alkaline phosphatase systems. Subsequent refinements focused on optimizing linker length and protection strategies, culminating in N-biotinyl-3-aminopropyl solketal's development as a thermally stable reagent compatible with automated synthesizers.

Table 1: Key Milestones in Biotinylated Reagent Development

| Year | Innovation | Impact on Oligonucleotide Modification |

|---|---|---|

| 1985 | Biotin-11-dUTP enzymatic incorporation | Enabled first generation labeled probes |

| 1992 | Phosphoramidite-based biotinylation | Introduced positional control in labeling |

| 1995 | Solketal-protected derivatives | Improved synthetic yields and purity |

| 2020 | Quantitative biotinylation assays | Standardized quality control protocols |

Properties

Molecular Formula |

C19H33N3O5S |

|---|---|

Molecular Weight |

415.5 g/mol |

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]propyl]pentanamide |

InChI |

InChI=1S/C19H33N3O5S/c1-19(2)26-11-13(27-19)10-25-9-5-8-20-16(23)7-4-3-6-15-17-14(12-28-15)21-18(24)22-17/h13-15,17H,3-12H2,1-2H3,(H,20,23)(H2,21,22,24)/t13?,14-,15-,17-/m0/s1 |

InChI Key |

GFRVJIMIHFCJHY-KRGHPTQSSA-N |

Isomeric SMILES |

CC1(OCC(O1)COCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)C |

Canonical SMILES |

CC1(OCC(O1)COCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)C |

Origin of Product |

United States |

Preparation Methods

Synthesis Overview

| Step | Reaction | Reagents/Conditions | Product | Yield |

|---|---|---|---|---|

| i | Michael addition of solketal to acrylonitrile | Sodium hydride (NaH), tetrahydrofuran (THF) | 2-cyanoethyl solketal | 79% |

| ii | Reduction of nitrile group | Sodium borohydride (NaBH4), cobalt(II) chloride (CoCl2), methanol (MeOH) | 3-aminopropyl solketal | 43% (distilled) |

| iii | Biotinylation of amine | Biotin N-hydroxysuccinimide ester (biotin-NHS), dimethylformamide (DMF) | N-Biotinyl-3-aminopropyl solketal | 89% |

| iv | Deprotection of solketal group | 1 M HCl aqueous solution and THF (1:1) | Deprotected intermediate | Not isolated |

| v | Protection of hydroxyl group | 4,4'-dimethoxytrityl chloride (DMTrCl), anhydrous pyridine | 1-O-(4,4'-dimethoxytrityl)-3-O-(N-biotinyl-3-aminopropyl) glycerol | 63% |

| vi | Phosphitylation | Bis(2-cyanoethyl)-N,N-diisopropylaminophosphine, THF | Biotinyl phosphoramidite derivative | Not specified |

Reaction Scheme Summary

| Step | Reaction Type | Key Reagents | Outcome |

|---|---|---|---|

| 1 | Michael addition | NaH, acrylonitrile, THF | 2-cyanoethyl solketal |

| 2 | Reduction | NaBH4, CoCl2, MeOH | 3-aminopropyl solketal |

| 3 | Amide formation | Biotin-NHS, DMF | N-Biotinyl-3-aminopropyl solketal |

| 4 | Deprotection | 1 M HCl, THF | Diol intermediate |

| 5 | Protection | DMTrCl, pyridine | DMTr-protected glycerol derivative |

| 6 | Phosphitylation | Bis(2-cyanoethyl)-N,N-diisopropylaminophosphine, THF | Biotinyl phosphoramidite |

Analytical Data and Purification

- The intermediate 3-aminopropyl solketal is purified by distillation under reduced pressure.

- The biotinylated compound is purified by column chromatography on silica gel.

- Yields are generally high for biotinylation (89%) and moderate for reduction and protection steps.

- The final phosphoramidite derivative is used directly in oligonucleotide synthesis.

Additional Research Findings

- The biotin moiety introduced in this compound is crucial for affinity-based detection and enrichment techniques, such as streptavidin binding.

- Biotinylated peptides and compounds show characteristic fragment ions in mass spectrometry at m/z 227.085, 310.158, and 327.185, which can be used for identification and confirmation of biotinylation sites in proteomics studies.

- Alternative biotinylation strategies, including thiol-cleavable biotin derivatives, have been explored to improve protein elution from affinity matrices and enhance analysis of biotinylation sites.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting material | Solketal |

| Key reagents | Sodium hydride, acrylonitrile, sodium borohydride, cobalt(II) chloride, biotin N-hydroxysuccinimide ester, 4,4'-dimethoxytrityl chloride, bis(2-cyanoethyl)-N,N-diisopropylaminophosphine |

| Solvents | Tetrahydrofuran, methanol, dimethylformamide, pyridine, aqueous HCl |

| Yields | 79% (Michael addition), 43% (reduction), 89% (biotinylation), 63% (protection) |

| Purification methods | Distillation, silica gel chromatography |

| Analytical techniques | NMR, TLC, chromatography |

Chemical Reactions Analysis

Types of Reactions

N-Biotinyl-3-aminopropylSolketal undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biotinylated derivatives with different functional groups, while reduction can result in simpler biotinylated compounds .

Scientific Research Applications

N-Biotinyl-3-aminopropyl Solketal is a compound that combines the properties of biotin, a vital water-soluble vitamin, with solketal, a glycerol derivative. This unique structure provides the compound with significant utility in various scientific fields, particularly in biochemistry and organic synthesis. Below is a detailed exploration of its applications, supported by relevant case studies and data.

Bioconjugation Techniques

N-Biotinyl-3-aminopropyl Solketal is primarily utilized in bioconjugation processes due to the strong affinity between biotin and proteins such as avidin or streptavidin. This property is exploited in various applications, including:

- Protein Labeling : The compound can be used to label proteins for detection and analysis. Case studies have demonstrated its effectiveness in isolating protein adducts through biotin-streptavidin interactions, enhancing the specificity of detection methods .

- Biosensing : The biotin component allows for the development of biosensors where the binding of target biomolecules can be monitored through changes in signal transduction.

Organic Synthesis

In organic chemistry, N-Biotinyl-3-aminopropyl Solketal serves as a reagent and a protecting group for sensitive functional groups during synthetic reactions. Its applications include:

- Protecting Groups : The solketal moiety provides stability to reactive intermediates during multi-step syntheses, allowing for more controlled reactions and higher yields.

- Synthesis of Complex Molecules : It is used in the synthesis of complex organic molecules where selective protection and deprotection are crucial.

Nanotechnology

The compound's unique properties are also being explored in nanotechnology applications:

- Nanoparticle Engineering : N-Biotinyl-3-aminopropyl Solketal can facilitate the formation of biocompatible nanoparticles. These nanoparticles can be engineered for drug delivery systems, enhancing therapeutic efficacy while minimizing side effects .

- Bioimaging : The stability provided by solketal enhances the performance of nanoparticles in bioimaging applications, allowing for clearer imaging results .

Table 1: Properties and Applications of N-Biotinyl-3-aminopropyl Solketal

| Property | Description | Application Area |

|---|---|---|

| Biotin Component | Strong binding affinity to avidin/streptavidin | Bioconjugation |

| Solketal Moiety | Provides stability during synthesis | Organic Synthesis |

| Nanoparticle Formation | Facilitates creation of biocompatible nanoparticles | Nanotechnology |

| Detection Techniques | Enhances specificity in protein detection | Biosensing |

Table 2: Case Studies Involving N-Biotinyl-3-aminopropyl Solketal

Mechanism of Action

The mechanism of action of N-Biotinyl-3-aminopropylSolketal involves its strong binding affinity to avidin and streptavidin proteins. This interaction is highly specific and stable, allowing for the effective labeling and detection of biotinylated molecules. The compound targets primary amino groups in proteins and other macromolecules, facilitating their biotinylation and subsequent detection or purification .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence focuses on Baccatin III ester analogs (e.g., sec-butyl and n-butyl derivatives), which are taxane-related intermediates in paclitaxel synthesis . While these compounds are unrelated to N-Biotinyl-3-aminopropylSolketal in function, a comparative analysis of their structural and synthetic features highlights key differences:

Table 1: Structural and Functional Comparison

Key Differences:

Core Scaffold: this compound is built on a glycerol ketal, whereas Baccatin III analogs are diterpene-based.

Function : The biotin conjugate is designed for molecular recognition, while Baccatin III derivatives are intermediates in chemotherapeutic synthesis.

Modifications: The aminopropyl linker in this compound optimizes spatial orientation for biotin-avidin binding, whereas Baccatin III analogs use esterified side chains to modulate drug potency .

Research Findings and Challenges

- This compound: Limited peer-reviewed data exist on its pharmacokinetics or toxicity. Its efficacy depends on the solketal moiety’s stability under physiological conditions.

- Baccatin III Analogs : These are well-characterized in taxane synthesis, with the sec-butyl and n-butyl groups influencing paclitaxel’s bioavailability and side effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Biotinyl-3-aminopropylSolketal, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves coupling biotin to 3-aminopropylsolketal using carbodiimide-based chemistry (e.g., EDC/NHS activation) to form stable amide bonds. Protecting groups, such as tert-butyl carbamates (e.g., tert-butyl N-(3-amino-3-thioxopropyl)carbamate ), can prevent side reactions. Purification via reverse-phase HPLC or silica gel chromatography is critical to achieve >95% purity. Analytical validation using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) ensures structural fidelity .

| Key Reagents | Role | Source |

|---|---|---|

| EDC/NHS | Amide bond activation | Sigma-Aldrich |

| tert-Butyl carbamates | Amino group protection | Kanto Reagents |

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use orthogonal analytical techniques:

- NMR Spectroscopy : ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d6) to confirm bond formation and stereochemistry.

- Mass Spectrometry : HRMS or LC-MS to verify molecular weight and detect impurities.

- Chromatography : HPLC with UV/Vis or fluorescence detection to assess purity, referencing protocols for similar biotinylated compounds .

Advanced Research Questions

Q. What experimental designs are suitable for studying this compound’s interaction with streptavidin in competitive binding assays?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize streptavidin on gold sensor chips (e.g., TFGAs ) and measure binding kinetics of the compound under varying concentrations of free biotin.

- Competitive ELISA : Pre-incubate streptavidin-coated plates with the compound, then quantify displacement using biotin-HRP conjugates. Include controls (e.g., ethanolamine-blocked surfaces ) to minimize nonspecific binding.

- Data Analysis : Fit binding curves using Langmuir isotherm models to calculate dissociation constants (Kd) .

Q. How can contradictions in bioactivity data across cellular models be resolved?

- Methodological Answer :

- Assay Standardization : Adhere to impedance cardiography-inspired guidelines for consistent cell culture conditions (e.g., serum batch, passage number).

- Compound Stability Testing : Monitor degradation in media via LC-MS, especially under varying pH/temperature (storage at -20°C recommended for analogs ).

- Orthogonal Assays : Compare results from fluorescence-based uptake assays (e.g., confocal microscopy) with radiolabeled tracer studies to rule out detection artifacts .

Q. What strategies optimize this compound’s use in targeted drug delivery systems?

- Methodological Answer :

- Linker Optimization : Evaluate hydrolyzable (e.g., ester) vs. non-cleavable (e.g., PEG) linkers using in vitro lysosomal stability assays.

- Biodistribution Studies : Radiolabel the compound (e.g., <sup>3</sup>H or <sup>14</sup>C) and track accumulation in target tissues via scintillation counting or PET imaging.

- Competitive Binding in Serum : Pre-incubate with human serum (e.g., H4522 ) to assess interference from endogenous biotin-binding proteins .

Data Contradiction Analysis

- Case Example : If bioactivity varies between cancer cell lines (e.g., HeLa vs. MCF-7):

- Hypothesis 1 : Differential expression of biotin receptors (e.g., SMVT transporters).

- Validation : Perform qPCR/Western blotting to correlate receptor levels with compound uptake .

- Hypothesis 2 : Metabolic degradation in specific microenvironments (e.g., MMP3 activity ).

- Validation : Co-treat with protease inhibitors (e.g., GM6001) and reassess activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.